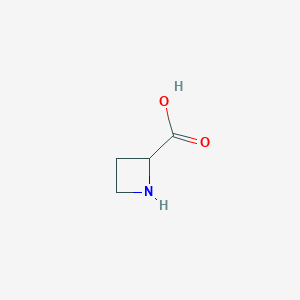

Acide azétidine-2-carboxylique

Vue d'ensemble

Description

L'acide azétidine-2-carboxylique est un homologue végétal d'acide aminé non protéique de la proline avec la formule moléculaire C₄H₇NO₂. Il s'agit d'un composé hétérocyclique comportant un cycle à quatre chaînons avec l'azote comme hétéroatome et un groupe acide carboxylique substitué sur l'un des atomes de carbone du cycle . Ce composé est connu pour sa capacité à agir comme un analogue de la proline et peut être incorporé dans les protéines à la place de la proline .

Voies de synthèse et conditions de réaction :

This compound optiquement inactif : Cette forme peut être synthétisée à partir du neurotransmetteur acide gamma-aminobutyrique (GABA) par alpha-bromation, suivie de l'élimination du bromure d'hydrogène de l'acide gamma-amino-alpha-bromobutyrique intermédiaire et de la fermeture du cycle par traitement avec une solution d'hydroxyde de baryum.

This compound optiquement actif : Cette forme est obtenue en traitant le dihydrochlorure d'acide alpha, gamma-diaminobutyrique avec un mélange d'acides nitreux et chlorhydrique pour obtenir l'acide gamma-amino-alpha-chlorobutyrique, suivi de l'élimination du chlorure d'hydrogène et de la cyclisation par traitement avec de l'hydroxyde de baryum.

Méthodes de production industrielle : Bien que les méthodes de production industrielle spécifiques de l'this compound ne soient pas largement documentées, les méthodes de synthèse mentionnées ci-dessus peuvent être adaptées à une production à plus grande échelle avec une optimisation appropriée des conditions de réaction et des processus de purification.

Types de réactions :

Oxydation : L'this compound peut subir des réactions d'oxydation, bien que les détails spécifiques sur les produits formés soient limités.

Réduction : Des réactions de réduction peuvent être réalisées sur l'this compound, conduisant potentiellement à la formation de divers dérivés réduits.

Substitution : Le composé peut subir des réactions de substitution, en particulier au niveau de l'atome d'azote ou du groupe acide carboxylique.

Réactifs et conditions courants :

Oxydation : Des agents oxydants courants tels que le permanganate de potassium ou le peroxyde d'hydrogène peuvent être utilisés.

Réduction : Des agents réducteurs comme l'hydrure de lithium et d'aluminium ou le borohydrure de sodium peuvent être utilisés.

Substitution : Divers nucléophiles ou électrophiles peuvent être utilisés en fonction de la réaction de substitution souhaitée.

Principaux produits : Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut donner des dérivés carboxylés, tandis que la réduction peut produire des dérivés amines.

4. Applications de la recherche scientifique

L'this compound a une large gamme d'applications dans la recherche scientifique :

5. Mécanisme d'action

L'this compound exerce ses effets principalement en étant incorrectement incorporé dans les protéines à la place de la proline. Cette incorporation incorrecte conduit à la formation de protéines mal repliées, ce qui peut déclencher la réponse des protéines non repliées et entraîner la dégradation des protéines . Le composé peut également interférer avec le repliement des protéines naissantes, conduisant à l'agrégation des protéines . De plus, l'this compound inhibe la synthèse du collagène et présente des propriétés anti-angiogéniques .

Composés similaires :

Proline : L'this compound est un analogue structurel de la proline, qui diffère par la taille du cycle (à quatre chaînons dans l'this compound contre

Acide aziridine-2-carboxylique : Ce composé est un autre analogue avec un cycle à trois chaînons, qui diffère du cycle à quatre chaînons de l'this compound.

Unicité : La structure unique du cycle à quatre chaînons de l'this compound et sa capacité à être incorporé dans les protéines à la place de la proline le distinguent des autres composés similaires. Cette propriété lui permet d'être utilisé comme outil pour étudier le mauvais repliement et l'agrégation des protéines, ainsi que ses applications thérapeutiques potentielles .

Applications De Recherche Scientifique

Azetidine-2-carboxylic acid has a wide range of applications in scientific research:

Mécanisme D'action

Target of Action

Azetidine-2-carboxylic acid (Aze) is a non-proteinogenic amino acid (NPAA) that acts as an analog of proline . It is misincorporated into proteins in place of proline during protein biosynthesis . The primary targets of Aze are proteins that are translated in the cytosol .

Mode of Action

Aze interferes with nascent protein folding, leading to protein aggregation or upregulation of the expression of aggregation-prone mutant proteins . It is misincorporated for proline during protein biosynthesis, specifically on cytosolically translated proteins . This misincorporation disrupts the normal function of the protein .

Biochemical Pathways

The misincorporation of Aze into proteins affects the protein biosynthesis pathway . This leads to an upregulation of the unfolded protein response, implicating protein degradation of misfolded proteins . The misincorporation of Aze into proteins can alter collagen, keratin, hemoglobin, and protein folding .

Pharmacokinetics

It is known that aze can be quickly involved in proteins .

Result of Action

The misincorporation of Aze into proteins in place of proline leads to proteotoxic stress . This can deter the growth of competing vegetation and poison predators . In humans, the misincorporation of Aze into proteins can alter collagen, keratin, hemoglobin, and protein folding .

Action Environment

Aze is produced by certain plants and is present in their rhizomes and fresh foliage . It is known to occur in two species from the Asparagaceae - Convallaria majalis (lily of the valley), and Polygonatum (solomon’s seal). Aze is also found in numerous plants from the bean family Fabaceae, and has also been detected in small quantities in table beets, garden beets, and sugar beets . The presence of Aze in these plants suggests that its action, efficacy, and stability may be influenced by the plant’s environmental factors.

Analyse Biochimique

Biochemical Properties

Azetidine-2-carboxylic acid can be misincorporated into proteins in place of proline . This misincorporation can alter the structure and function of proteins, leading to a wide range of toxic and teratogenic disorders . It has been shown to alter collagen, keratin, hemoglobin, and protein folding .

Cellular Effects

Azetidine-2-carboxylic acid induces endoplasmic reticulum stress and affects autophagy and calcium homeostasis . It does not induce poly adenosine diphosphate ribose polymerase (PARP) cleavage while levels of binding immunoglobulin protein (BiP) and phosphorylated eukaryotic translation initiation factor 2α (eIF2α) increase .

Molecular Mechanism

Azetidine-2-carboxylic acid is misincorporated into proteins in place of proline . This misincorporation can alter the structure and function of proteins, leading to a wide range of toxic and teratogenic disorders . It has been shown to alter collagen, keratin, hemoglobin, and protein folding .

Temporal Effects in Laboratory Settings

The effects of Azetidine-2-carboxylic acid on cells and proteins can be observed over time in laboratory settings . It has been shown to cause protein misfolding and disrupt cell proliferation and growth .

Dosage Effects in Animal Models

The effects of Azetidine-2-carboxylic acid vary with different dosages in animal models . It has been shown to result in a wide range of toxic and teratogenic disorders, including a range of malformations, in various animal species including ducks, hamsters, mice, and rabbits .

Metabolic Pathways

Azetidine-2-carboxylic acid can be metabolized by bacteria . The filamentous ascomycete Aspergillus nidulans is able to not only resist Azetidine-2-carboxylic acid toxicity but also utilize it as a nitrogen source via GABA catabolism .

Transport and Distribution

It is known that it can be incorporated into proteins in place of proline .

Subcellular Localization

It is known that it can be incorporated into proteins in place of proline , which suggests that it may be localized wherever these proteins are found within the cell.

Comparaison Avec Des Composés Similaires

Proline: Azetidine-2-carboxylic acid is a structural analog of proline, differing by the size of the ring (four-membered in azetidine-2-carboxylic acid vs.

Aziridine-2-carboxylic Acid: This compound is another analog with a three-membered ring, differing from the four-membered ring of azetidine-2-carboxylic acid.

Uniqueness: Azetidine-2-carboxylic acid’s unique four-membered ring structure and its ability to be incorporated into proteins in place of proline make it distinct from other similar compounds. This property allows it to be used as a tool to study protein misfolding and aggregation, as well as its potential therapeutic applications .

Propriétés

IUPAC Name |

azetidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7NO2/c6-4(7)3-1-2-5-3/h3,5H,1-2H2,(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IADUEWIQBXOCDZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80859699 | |

| Record name | 2-Azetidinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80859699 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

101.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | (S)-2-Azetidinecarboxylic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029615 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

2517-04-6, 20063-89-2, 2133-34-8 | |

| Record name | (±)-2-Azetidinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2517-04-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Azetidinecarboxylic Acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002517046 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Azetidinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80859699 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Azetidinecarboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.107.232 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-AZETIDINECARBOXYLIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/775261TI36 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | (S)-2-Azetidinecarboxylic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029615 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

217 °C | |

| Record name | (S)-2-Azetidinecarboxylic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029615 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: Azetidine-2-carboxylic acid exerts its effects by competitively inhibiting prolyl-tRNA synthetase (ProRS), the enzyme responsible for incorporating proline into polypeptide chains during protein synthesis [, , ]. Due to its structural similarity to proline, Aze is mistakenly incorporated into proteins, leading to protein misfolding and dysfunction [, , , ]. This misincorporation disrupts vital cellular processes, such as collagen synthesis and assembly, leading to various physiological effects depending on the cell type and organism affected [, , , , , , , , ].

A: Azetidine-2-carboxylic acid has the molecular formula C4H7NO2 and a molecular weight of 101.11 g/mol []. Spectroscopic data, including NMR and IR spectra, have been reported in various studies characterizing the compound and its interactions with biological systems [, ].

A: Azetidine-2-carboxylic acid itself does not exhibit intrinsic catalytic properties. It is not an enzyme or a catalyst used in chemical reactions [, , ]. Its primary mode of action stems from its ability to interfere with prolyl-tRNA synthetase (ProRS) activity, thereby disrupting protein synthesis [, , ].

A: While the provided abstracts do not explicitly discuss computational studies on Azetidine-2-carboxylic acid, its structural similarity to proline makes it amenable to computational modeling techniques. Researchers could employ molecular docking simulations and quantitative structure-activity relationship (QSAR) studies to investigate its interactions with ProRS and potentially design novel Azetidine-2-carboxylic acid derivatives with altered biological activity [].

A: The research journey of Azetidine-2-carboxylic acid began with its discovery in Convallaria majalis (Lily of the Valley) [, , ]. Early research primarily focused on its unusual presence in the plant kingdom and its effects on plant growth and development [, ]. Later studies revealed its ability to inhibit protein synthesis and collagen formation by substituting for proline, sparking interest in its potential therapeutic applications [, , , , , , , , ]. Subsequent research explored its effects on various cell types and organisms, its potential role in the pathogenesis of diseases like multiple sclerosis, and its use as a tool to study protein structure and function [, , , , ].

A: The study of Azetidine-2-carboxylic acid bridges various scientific disciplines, including biochemistry, molecular biology, pharmacology, and medicine []. Its unique properties have led to applications in diverse research areas:

- Understanding protein synthesis and folding: Azetidine-2-carboxylic acid serves as a valuable tool to investigate the intricacies of protein synthesis, folding, and the consequences of misincorporation on protein structure and function [, , ].

- Developing novel therapeutics: Its ability to inhibit collagen synthesis and modulate cell growth has sparked interest in its potential for treating diseases characterized by excessive collagen deposition, such as fibrosis and cancer [, ].

- Studying the pathogenesis of diseases: The observation that Azetidine-2-carboxylic acid can induce pathological changes in oligodendrocytes, the myelin-producing cells of the central nervous system, suggests a possible role in the development of demyelinating diseases like multiple sclerosis [].

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(Z)-N-[(E,2S,3R)-1,3-dihydroxyoctadec-4-en-2-yl]tetracos-15-enamide](/img/structure/B14512.png)

![[(2R,3R,4S,5R,6R)-4,5-diacetyloxy-6-phenylmethoxy-3-[(2S,3R,4S,5S,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyoxan-2-yl]methyl acetate](/img/structure/B14521.png)

![Pentapotassium;2-[6-[bis(carboxylatomethyl)amino]-5-[2-[2-[bis(carboxylatomethyl)amino]-5-methylphenoxy]ethoxy]-1-benzofuran-2-yl]-1,3-oxazole-5-carboxylate](/img/structure/B14531.png)